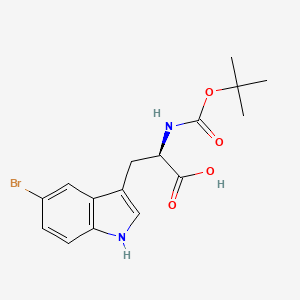

BoC-5-bromo-D-tryptophan

Description

Boc-5-bromo-D-tryptophan (C₁₆H₁₉BrN₂O₄) is a synthetic amino acid derivative where the tryptophan backbone is modified by a bromine atom at the 5-position of the indole ring and protected by a tert-butoxycarbonyl (Boc) group at the α-amino position. This compound is the D-isomer of tryptophan, distinguishing it from the naturally occurring L-form. It is primarily utilized in peptide synthesis, medicinal chemistry, and biochemical research due to its stability under acidic conditions and role in introducing halogenated motifs into peptides or small molecules. While its L-isomer (Boc-5-bromo-L-tryptophan, CAS 75816-20-5) has well-documented commercial and research applications , the D-isomer’s comparative data remain less explored in publicly available literature.

Properties

IUPAC Name |

(2R)-3-(5-bromo-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19BrN2O4/c1-16(2,3)23-15(22)19-13(14(20)21)6-9-8-18-12-5-4-10(17)7-11(9)12/h4-5,7-8,13,18H,6H2,1-3H3,(H,19,22)(H,20,21)/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYUYEAWOUQONRU-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=C(C=C2)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CNC2=C1C=C(C=C2)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19BrN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Bromoindole Preparation

Bromoindoles are synthesized via electrophilic aromatic substitution (EAS) using bromine or N-bromosuccinimide (NBS). For 5-bromo substitution, directing groups or catalysts ensure regioselectivity. For example, Lewis acids like FeCl₃ direct bromination to the 5-position of the indole ring with >90% regioselectivity.

Step 2: Enantioselective Alkylation

The bromoindole undergoes alkylation with a serine-derived electrophile in the presence of a chiral catalyst. A titanium-based complex with a binaphthol ligand induces asymmetry, yielding D-tryptophan with an enantiomeric excess (ee) of 98%. Subsequent Boc protection using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane completes the synthesis.

Key Conditions :

-

Temperature: −20°C for alkylation, room temperature for Boc protection.

-

Catalysts: Ti(OiPr)₄/(R)-BINOL (2 mol%).

Biocatalytic Synthesis and Late-Stage Bromination

Late-stage diversification of tryptophan derivatives via biocatalysis and transition-metal catalysis offers an alternative route. This approach, detailed by Herger et al. (2020), combines enzymatic synthesis with chemocatalytic functionalization.

Biocatalytic Tryptophan Production

Tryptophan synthase catalyzes the condensation of serine and indole to form L-tryptophan. Directed evolution of the enzyme enables D-tryptophan synthesis with >99% ee.

Palladium-Mediated Bromination

The indole ring undergoes site-selective bromination using Pd(0) catalysts. A Pd(PPh₃)₄/Selectfluor system introduces bromine at the 5-position via C–H activation, avoiding harsh EAS conditions. Boc protection is performed post-bromination using Boc₂O in tetrahydrofuran (THF).

Advantages :

-

Avoids toxic brominating agents (e.g., Br₂).

-

Compatible with aqueous and biological media.

Heck Reaction-Based Assembly from Pyrrolidone Intermediates

A patent by Fanini et al. (2012) describes a multi-step synthesis of Boc-protected tryptophan esters, adaptable for this compound. The route employs a Heck reaction to construct the indole ring.

Cyclization and Esterification

L-2-Aminoadipic acid undergoes cyclization in acetic acid/water to form L-2-pyrrolidone-6-carboxylic acid. Esterification with trimethylsilyl diazomethane (TMSD) yields the methyl ester.

Boc Protection and Reduction

The pyrrolidone nitrogen is protected with Boc₂O, followed by carbonyl reduction using lithium triethylborohydride (Super-Hydride). This generates a pyrrolidinol intermediate.

Indole Formation via Heck Coupling

The pyrrolidinol reacts with 5-bromo-2-iodoaniline under Pd(0) catalysis (e.g., Pd(OAc)₂) in dimethylformamide (DMF). The Heck reaction forms the indole ring with retention of configuration at the α-carbon.

Optimized Parameters :

-

Palladium catalyst: 5 mol% Pd(OAc)₂.

-

Ligand: Triethylamine (2 equiv).

Direct Bromination of Boc-D-Tryptophan

Electrophilic bromination of pre-protected Boc-D-tryptophan offers a straightforward route, though regioselectivity challenges exist.

Boc Protection of D-Tryptophan

D-Tryptophan is treated with Boc₂O in dichloromethane (DCM) and triethylamine (TEA) to protect the amino group (yield: 95%).

Regioselective Bromination

Bromination at the 5-position is achieved using NBS in acetonitrile with a catalytic amount of H₂SO₄. The acid directs bromine to the 5-position via protonation of the indole nitrogen.

Challenges :

-

Competing 4- and 6-bromo byproducts require chromatography for removal.

-

Yield: 60–70%.

Comparative Analysis of Preparation Methods

| Method | Key Steps | Yield | ee (%) | Scalability |

|---|---|---|---|---|

| Regioselective Alkylation | Bromoindole alkylation, Boc protection | 75–85% | 98 | High (gram-scale) |

| Biocatalytic Bromination | Enzymatic synthesis, Pd bromination | 60–68% | >99 | Moderate (mg to gram) |

| Heck Reaction | Cyclization, Heck coupling | 34–45% | 95 | Low (mg-scale) |

| Direct Bromination | Boc protection, electrophilic bromine | 60–70% | 99 | High (gram-scale) |

Mechanistic Insights and Optimization Strategies

Stereochemical Control

Chiral catalysts in alkylation (Method 1) and enzymatic synthesis (Method 2) ensure high enantiopurity. The Heck reaction (Method 3) retains configuration via a concerted metalation-deprotonation mechanism.

Chemical Reactions Analysis

Types of Reactions

BoC-5-bromo-D-tryptophan can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction Reactions: The indole ring can undergo oxidation to form oxindole derivatives or reduction to form indoline derivatives.

Deprotection Reactions: The BoC group can be removed under acidic conditions to yield the free amino group.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium azide, thiols, or alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used. The reactions are usually conducted in aqueous or organic solvents at room temperature or slightly elevated temperatures.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used. The reactions are typically carried out in anhydrous solvents like tetrahydrofuran (THF) or ethanol.

Deprotection Reactions: The BoC group can be removed using trifluoroacetic acid (TFA) in dichloromethane at room temperature.

Major Products Formed

Substitution Reactions: The major products are substituted tryptophan derivatives with various functional groups replacing the bromine atom.

Oxidation and Reduction Reactions: The major products are oxindole or indoline derivatives, respectively.

Deprotection Reactions: The major product is the free amino form of 5-bromo-D-tryptophan.

Scientific Research Applications

Boron Neutron Capture Therapy (BNCT)

One of the most promising applications of BoC-5-bromo-D-tryptophan is in Boron Neutron Capture Therapy. This binary therapeutic approach utilizes nonradioactive boron-10 atoms that accumulate in tumor cells, which, when exposed to neutron beams, produce highly energetic particles capable of selectively eradicating cancer cells.

Research Findings

- Cellular Accumulation : Studies have shown that this compound and its derivatives exhibit significant boron accumulation in various tumor cell lines, including U87-MG and LN229. For instance, TB-5-BT (a derivative) demonstrated a tumor-to-normal tissue ratio (T/N) exceeding 9.66 in LN229 cells after just one hour of incubation, significantly outperforming traditional agents like boronophenylalanine (T/N of 2.3) .

| Compound | Boron Accumulation (ppm) | T/N Ratio (1h) | T/N Ratio (4h) |

|---|---|---|---|

| TB-5-BT | 450 | >9.66 | >5 |

| DBA-5-BT | 300 | >2 | >5 |

| TB-6-BT | 300 | >5 | >5 |

This suggests that the triBoc-protected derivatives are highly effective for BNCT and warrant further investigation for clinical applications.

Synthesis of Tryptophan Derivatives

This compound is also utilized in the synthesis of various tryptophan derivatives through methodologies such as cross-coupling reactions. The compound serves as a precursor for creating aryl-substituted tryptophans, which have potential therapeutic properties.

Synthesis Insights

Recent studies have reported that using this compound can yield aryl-substituted derivatives in moderate to excellent yields depending on the substituents employed . The efficiency of these reactions can be influenced by electronic effects; electron-donating groups tend to enhance coupling efficiency compared to electron-withdrawing groups.

Neuroprotective and Anticonvulsant Properties

Research has highlighted the potential neuroprotective effects of compounds containing bromo-tryptophan residues, particularly in conopeptides derived from Conus snails. These peptides exhibit anticonvulsant activity and may serve as therapeutic agents for conditions such as epilepsy and neurodegenerative disorders.

Case Study Findings

Conopeptides containing bromo-tryptophan have been shown to alleviate seizures in animal models and provide neuroprotective effects against excitotoxicity associated with various neurological conditions . This positions this compound as a candidate for developing new treatments for epilepsy and other related disorders.

Industrial Biomanufacturing

The compound is also being explored within the context of industrial biomanufacturing processes aimed at producing tryptophan derivatives through metabolic engineering techniques. This approach combines synthetic biology with traditional biosynthetic methods to enhance yield and efficiency .

Mechanism of Action

The mechanism of action of BoC-5-bromo-D-tryptophan depends on its specific application. In peptide synthesis

Biological Activity

BoC-5-bromo-D-tryptophan is a derivative of tryptophan, an essential amino acid known for its role in protein synthesis and as a precursor for neurotransmitters like serotonin. The bromination at the 5-position and the Boc (tert-butyloxycarbonyl) protecting group significantly alter its biological activity and potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its pharmacological effects, mechanisms of action, and potential applications in research and medicine.

- Molecular Formula : C16H19BrN2O4

- Molecular Weight : 383.24 g/mol

- CAS Number : 67308-26-3

The Boc group serves to protect the amino group during chemical reactions, allowing for selective modifications of the tryptophan structure.

1. Antitumor Activity

Recent studies have highlighted the potential antitumor properties of tryptophan derivatives, including this compound. Research indicates that brominated tryptophans can enhance boron neutron capture therapy (BNCT) efficacy by accumulating in tumor cells. In vitro tests showed that derivatives like TB-5-BT (Boc-protected 5-bromo-DL-tryptophan) exhibited significant accumulation in glioblastoma cell lines (U87-MG and LN229), suggesting a high tumor-to-normal tissue ratio (T/N) which is crucial for effective BNCT applications .

| Compound | Tumor Cell Line | Accumulation (ppm) | T/N Ratio |

|---|---|---|---|

| TB-5-BT | U87-MG | 300 | >9.66 |

| TB-6-BT | LN229 | 450 | >5 |

2. Neuroprotective Effects

Tryptophan and its derivatives play a significant role in neuroprotection due to their influence on serotonin levels. This compound has been studied for its effects on neuronal health, particularly in models of neurodegeneration. The compound may modulate serotonin pathways, thus influencing mood and cognitive functions .

The biological activity of this compound is attributed to several mechanisms:

- Serotonergic Modulation : As a precursor to serotonin, it may enhance serotonergic signaling, impacting mood and anxiety levels.

- Cellular Accumulation : The bromination enhances lipophilicity, facilitating better cellular uptake and retention in tumor cells.

- Enzymatic Interactions : Studies suggest that tryptophan derivatives can interact with various enzymes involved in metabolic pathways, potentially altering their activity .

Case Study 1: Boron Neutron Capture Therapy

In a study assessing the efficacy of boronated tryptophans for BNCT, TB-5-BT showed superior accumulation in tumor cells compared to standard therapies. This highlights the potential of this compound as a promising agent for targeted cancer treatment .

Case Study 2: Neuroprotection

Research examining the neuroprotective properties of tryptophan derivatives indicated that these compounds could mitigate oxidative stress in neuronal cells, suggesting therapeutic avenues for neurodegenerative diseases .

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Comparable Compounds

Key Observations :

- Stereochemical Differences : The D-isomer exhibits distinct chiral interactions compared to the L-form, impacting its binding affinity in peptide-receptor systems. However, commercial and research data for the D-isomer are sparse compared to its L-counterpart, which dominates market reports .

- Halogen Substitution : Bromination at the 5-position enhances steric bulk and electron-withdrawing effects compared to fluoro or chloro analogs, influencing solubility and reactivity in coupling reactions .

- Market Availability : Boc-5-bromo-L-tryptophan is widely supplied by major manufacturers like BOC Sciences and Alfa Chemistry, with extensive financial and consumption data tracked since 1997 . In contrast, the D-isomer lacks equivalent market visibility, suggesting niche or experimental use.

Critical Insights :

- Synthetic Utility : Boc-5-bromo-L-tryptophan’s established role in drug discovery (e.g., in Bruton’s tyrosine kinase inhibitors) highlights its reliability, whereas the D-isomer’s applications remain exploratory .

- Thermodynamic Stability : Bromine’s polarizability improves the compound’s resistance to proteolytic degradation compared to unmodified tryptophan, a feature critical for in vivo studies.

Market and Consumption Trends

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing BoC-5-bromo-D-tryptophan in laboratory settings?

- Methodological Answer : Synthesis typically involves tert-butoxycarbonyl (Boc) protection of the amino group and bromination at the 5-position of the indole ring. Key steps include using anhydrous conditions for Boc protection (e.g., di-tert-butyl dicarbonate) and electrophilic bromination with N-bromosuccinimide (NBS) in a controlled environment. Characterization requires HPLC for purity assessment (>95% by HPLC, as per commercial standards) and spectroscopic techniques (NMR, mass spectrometry) to confirm structure and stereochemistry. Melting points (e.g., 135–137°C for Boc-L-tryptophan derivatives) and CAS registry numbers (e.g., 5241-64-5 for N-Boc-D-tryptophan) serve as critical quality markers .

Q. How does the stereochemistry of this compound influence its biochemical interactions compared to its L-isomer?

- Methodological Answer : Enantiomeric differences can alter binding affinity to enzymes like indoleamine 2,3-dioxygenase (IDO), which preferentially metabolizes L-tryptophan. Comparative studies should employ chiral chromatography to isolate isomers and assess activity in cellular assays (e.g., IDO activity in placental trophoblasts). For example, D-isomers may exhibit reduced substrate recognition, impacting immunomodulatory pathways .

Q. What analytical techniques are most effective for quantifying this compound in complex biological matrices?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is optimal due to its sensitivity in detecting low concentrations amid interference. Sample preparation should include protein precipitation (e.g., acetonitrile) and solid-phase extraction to reduce matrix effects. Internal standards (e.g., deuterated analogs) ensure quantification accuracy. Validation parameters (linearity, LOD, LOQ) must adhere to ICH guidelines .

Advanced Research Questions

Q. What experimental design considerations are critical when investigating this compound's role in tryptophan-dependent metabolic pathways?

- Methodological Answer : Control for dietary tryptophan intake in animal models to isolate compound-specific effects. Use knockout models (e.g., IDO-deficient mice) to assess pathway specificity. Dose-response studies should include time-course analyses to track metabolite levels (e.g., kynurenine) via HPLC. Ensure blinding and randomization to mitigate bias, as behavioral outcomes (e.g., fatigue, sleep onset) are subjective .

Q. How can researchers resolve contradictions in reported data on the bioavailability and metabolic stability of this compound across different models?

- Methodological Answer : Conduct systematic reviews to identify confounding variables (e.g., species-specific cytochrome P450 activity). Use comparative pharmacokinetic studies in parallel in vitro (hepatocyte assays) and in vivo (rodent models) systems. Adjust for methodological differences, such as administration routes (oral vs. intravenous) and analytical techniques. Meta-analyses should apply heterogeneity tests (e.g., I² statistic) to quantify variability .

Q. What statistical approaches are recommended for analyzing dose-response relationships in studies exploring immunomodulatory effects?

- Methodological Answer : Nonlinear regression models (e.g., sigmoidal dose-response curves) are ideal for quantifying EC₅₀ values. For multi-group comparisons, use ANOVA with Tukey’s post-hoc test, ensuring adequate sample size (calculated via power analysis with α=0.05 and β=0.20). Include effect size metrics (e.g., Cohen’s d) to evaluate clinical relevance. Pre-register analysis plans to avoid p-hacking .

Q. What are the implications of this compound's structural modifications on its potential as a precursor in peptide-based drug development?

- Methodological Answer : The bromine moiety enhances electrophilic reactivity, facilitating cross-coupling reactions in peptide synthesis. Evaluate stability under physiological conditions (pH 7.4, 37°C) via accelerated degradation studies. Use circular dichroism (CD) to confirm secondary structure integrity in modified peptides. Screen for off-target effects using proteome-wide affinity assays .

Methodological Best Practices

- Ethical Standards : Ensure compliance with institutional review boards (IRBs) for studies involving human samples, particularly when investigating behavioral effects (e.g., fatigue, mood modulation) .

- Data Contradiction Analysis : Apply triangulation by cross-validating results with orthogonal methods (e.g., ELISA for kynurenine levels alongside HPLC) .

- Literature Gaps : Prioritize research on understudied applications, such as this compound’s role in neuroimmunology or cancer immunotherapy, building on tryptophan’s established metabolic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.